REACTION_CXSMILES
|
C(O)(C(F)(F)F)=O.[N:8]1C=CC=CC=1.[N+:14]([C:17]1[CH:22]=[C:21]([N+:23]([O-:25])=[O:24])[CH:20]=[CH:19][C:18]=1[S:26](Cl)(=[O:28])=[O:27])([O-:16])=[O:15].S(Cl)(Cl)(=O)=O>C(Cl)Cl.C1COCC1>[N+:14]([C:17]1[CH:22]=[C:21]([N+:23]([O-:25])=[O:24])[CH:20]=[CH:19][C:18]=1[S:26]([NH2:8])(=[O:28])=[O:27])([O-:16])=[O:15]
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.383 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0.85 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)Cl
|
Name
|
|
Quantity
|
11.9 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.32 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at RT for 15 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in CH2Cl2
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of solid K2CO3
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the corresponding crude amine
|
Type
|
ADDITION
|
Details
|
was then added
|
Type
|
WAIT
|
Details
|
After a further 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
had been consumed
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with Et2O
|
Type
|
WASH
|
Details
|
washed with 1N aq HCl, saturated aq NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |